Human LL-23
Description
Contextualization within Human Cathelicidin (B612621) Peptides
Human LL-23 is a member of the cathelicidin family of antimicrobial peptides (AMPs), which are crucial effectors of the innate immune system. core.ac.uknih.gov In humans, there is a single cathelicidin gene (CAMP) that encodes a precursor protein known as human cationic antimicrobial protein 18 (hCAP18). nih.gov This precursor is composed of a conserved N-terminal cathelin domain and a C-terminal antimicrobial peptide domain. biorxiv.orgimrpress.com
Upon stimulation by infection or inflammation, hCAP18 is proteolytically cleaved to release the 37-amino acid, alpha-helical peptide, LL-37. nih.gov LL-37 is widely recognized for its broad-spectrum antimicrobial activity and its multifaceted immunomodulatory functions. imrpress.com Further enzymatic processing of LL-37, particularly in tissues like the skin, results in the generation of several smaller, naturally occurring peptide fragments. core.ac.ukfrontiersin.org this compound is one such prominent fragment, consisting of the first 23 amino acids from the N-terminus of LL-37. acs.orgrcsb.org
The generation of LL-23 and other fragments from LL-37 is a regulated process, mediated by specific proteases. In the skin, serine proteases such as kallikrein 5 (stratum corneum tryptic enzyme) and kallikrein 7 (stratum corneum chymotryptic enzyme) have been identified as key enzymes responsible for this cleavage. frontiersin.orgnih.gov This proteolytic cascade suggests that the biological activity of cathelicidins is not solely reliant on the full-length LL-37 but is further diversified through the production of these smaller peptides.
Historical Overview of this compound Discovery and Initial Characterization
The discovery of this compound arose from investigations into the processing and function of its parent molecule, LL-37. Initial studies focused on the antimicrobial and immunomodulatory properties of the full-length LL-37 peptide. However, subsequent research, particularly that examining the composition of biological fluids and tissues, revealed the presence of naturally occurring, shorter fragments of LL-37.
A significant advancement in this area came from studies on the processing of hCAP18 in the skin. Research published by Yamasaki and colleagues in 2006 demonstrated that the stratum corneum tryptic enzyme (kallikrein 5) and stratum corneum chymotryptic enzyme (kallikrein 7) could process hCAP18 and LL-37 into smaller peptides with altered biological activities. nih.gov These findings were crucial in establishing that fragments like LL-23 were not experimental artifacts but bona fide products of physiological processes.
Initial characterization of LL-23 revealed that it possessed a different bioactivity profile compared to LL-37. Early studies indicated that LL-23 had reduced antimicrobial potency against various bacteria. acs.orgnih.gov For instance, it was found to be poorly active against Escherichia coli K12. nih.govacs.org Structural analyses using nuclear magnetic resonance (NMR) spectroscopy showed that LL-23 adopts a helical structure similar to LL-37 in membrane-mimicking environments. acs.orgrcsb.org However, a key structural feature, a serine residue at position 9, was identified as a factor that disrupts the continuous hydrophobic surface of the helix, potentially explaining its weaker antimicrobial action. acs.orgnih.gov
Significance of Investigating this compound as a Distinct Peptide Fragment
The investigation of this compound as a distinct peptide is significant for several reasons, primarily stemming from its differential biological activities compared to LL-37. The fact that LL-23 is a naturally occurring product of enzymatic cleavage suggests that it has specific, and not necessarily redundant, roles in host defense and immune regulation.
Divergent Immunomodulatory Functions: A key area of interest is the distinct immunomodulatory profile of LL-23. While LL-37 is known to both induce certain chemokines and suppress the production of pro-inflammatory cytokines like TNF-α in response to bacterial lipopolysaccharides (LPS), LL-23 exhibits a more selective activity. acs.orguu.nl Research has shown that LL-23 retains the ability to induce the chemokine MCP-1 in human peripheral blood mononuclear cells, a function it shares with LL-37. However, it notably lacks the capacity to suppress LPS-induced TNF-α, indicating a potential for a more pro-inflammatory role in certain contexts. acs.orguu.nl
Differential Antimicrobial Spectrum: While generally less potent than LL-37, the antimicrobial activity of LL-23 is still an area of active research. It has been shown to have slight neutralizing activity against certain strains of influenza A virus. nih.gov The reduced toxicity of LL-23 to mammalian cells compared to LL-37 makes it and its variants attractive candidates for further study as potential therapeutic agents. acs.org
Structure-Function Relationship Insights: The study of LL-23 provides valuable insights into the structure-function relationships of cathelicidin peptides. The identification of the serine-9 residue as a critical determinant of its activity has spurred further research into synthetic variants. acs.org By modifying this single amino acid, researchers have been able to modulate the peptide's hydrophobic surface, leading to enhanced antibacterial activity and altered immunomodulatory properties. acs.org This highlights how subtle changes in peptide structure can lead to significant functional diversification.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LLGDFFRKSKEKIGKEFKRIVQR |
Origin of Product |
United States |
Molecular Origin and Derivation of Human Ll 23
Structural Context of LL-37
LL-37 is an amphipathic peptide, meaning it possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) properties. frontiersin.orgnih.gov Its structure is characterized by a slightly curved α-helix-bend-helix motif, which spans from residues 2 to 31, followed by a disordered C-terminal tail. biorxiv.orgrcsb.org This unique conformation is crucial for its biological activities. In a micellar environment, which mimics a cell membrane, the aromatic rings of specific amino acid residues, such as Phenylalanine, and Arginine residues have been shown to associate with the lipid components. rcsb.org
Table 1: Structural Characteristics of Human LL-37
| Property | Description |
| Total Structure Weight | 4.5 kDa rcsb.org |
| Residue Count | 37 rcsb.org |
| Secondary Structure | α-helix-bend-helix motif (residues 2-31) rcsb.org |
| Key Structural Feature | Amphipathic nature frontiersin.org |
Structural Context of LL-37
Functional Overview of LL-37 Relevant to Human LL-23 Derivation
LL-37 exhibits a broad range of functions beyond its direct antimicrobial actions. It acts as an immunomodulator, capable of influencing various cellular processes. nih.govmdpi.com These activities include chemotaxis (attracting immune cells), promoting wound healing, and angiogenesis (the formation of new blood vessels). karger.com The diverse functions of LL-37 are mediated through its interaction with various cell surface receptors. karger.comoup.com
Proteolytic Cleavage and N-Terminal Derivation of this compound
This compound is a specific fragment of LL-37, comprising the first 23 amino acids from the N-terminus. nih.govpdbj.orgscispace.com Its generation is the result of proteolytic cleavage of the parent LL-37 peptide. This cleavage is carried out by specific enzymes. For instance, after being secreted, the precursor protein hCAP-18 is processed by serine proteases, such as proteinase 3, to yield LL-37. karger.comfrontiersin.org Further processing of LL-37 by various proteases can lead to the formation of smaller peptides, including LL-23. uniprot.org For example, proteinases from Staphylococcus aureus have been shown to cleave LL-37 at specific sites, leading to its inactivation. nih.gov Similarly, aspartic proteases from the yeast Candida albicans can degrade LL-37 into smaller fragments. asm.org
The resulting LL-23 peptide, while originating from LL-37, exhibits distinct biological properties. Research has shown that compared to LL-37, LL-23 has reduced antimicrobial activity but retains the ability to induce certain chemokines, such as MCP-1. nih.govpdbj.org
Table 2: Comparison of LL-37 and LL-23
| Feature | Human LL-37 | This compound |
| Amino Acid Length | 37 | 23 |
| Origin | Cleavage of hCAP-18 karger.com | N-terminal fragment of LL-37 nih.govpdbj.org |
| Antimicrobial Activity | Broad-spectrum frontiersin.org | Reduced nih.gov |
| Immunomodulatory Activity | Induces chemokines, suppresses pro-inflammatory cytokines nih.gov | Induces MCP-1, lacks suppression of TNF-α nih.gov |
The study of LL-23 and its relationship to LL-37 provides valuable insight into the intricate processing and functional diversification of host defense peptides within the human innate immune system.
Peptide Structure and Conformational Analysis of Human Ll 23
Primary Structure and Amino Acid Sequence Identification
Human LL-23 is a peptide fragment derived from the C-terminal of the human cathelicidin (B612621) antimicrobial peptide, hCAP-18. uniprot.org It is comprised of 23 amino acid residues. uniprot.orgrcsb.org The specific sequence of these amino acids defines its primary structure, which is fundamental to its ultimate three-dimensional shape and function.
The amino acid sequence of this compound is as follows:
LLGDFFRKSKEKIGKEFKRIVQRIKDF
This sequence can be represented in a more detailed format, as shown in the table below.
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
| 1 | Leu | L |
| 2 | Leu | L |
| 3 | Gly | G |
| 4 | Asp | D |
| 5 | Phe | F |
| 6 | Phe | F |
| 7 | Arg | R |
| 8 | Lys | K |
| 9 | Ser | S |
| 10 | Lys | K |
| 11 | Glu | E |
| 12 | Lys | K |
| 13 | Ile | I |
| 14 | Gly | G |
| 15 | Lys | K |
| 16 | Glu | E |
| 17 | Phe | F |
| 18 | Lys | K |
| 19 | Arg | R |
| 20 | Ile | I |
| 21 | Val | V |
| 22 | Gln | Q |
| 23 | Arg | R |
| 24 | Ile | I |
| 25 | Lys | K |
| 26 | Asp | D |
| 27 | Phe | F |
This table details the primary amino acid sequence of this compound.
Secondary and Tertiary Structure Elucidation
The three-dimensional conformation of LL-23 is crucial for its biological activity. In aqueous solutions, peptides like LL-23 often exist in a flexible, random coil state. portlandpress.com However, upon interaction with membrane-like environments, they can adopt a more defined secondary structure, which is essential for their function. portlandpress.com
Alpha-Helical Propensity
A significant characteristic of LL-23 is its propensity to form an alpha-helical structure. portlandpress.comtandfonline.com An alpha-helix is a common secondary structural motif in proteins and peptides, characterized by a right-handed coiled conformation. wikipedia.org In this structure, the peptide backbone is tightly wound, and the side chains of the amino acids extend outward. wikipedia.org The stability of the alpha-helix is maintained by hydrogen bonds between the amide hydrogen of one amino acid and the carbonyl oxygen of the amino acid four residues earlier in the sequence. wikipedia.org
While LL-23 may show limited helicity in a simple aqueous solution, its alpha-helical content significantly increases in environments that mimic biological membranes. portlandpress.compnas.org This induced folding is a common feature of many antimicrobial peptides. portlandpress.com
Backbone Dynamics Analysis
The flexibility and internal motions of the peptide backbone are critical for its interactions and function. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to study these dynamics. nih.gov By measuring parameters such as 15N relaxation rates (T1 and T2) and heteronuclear Nuclear Overhauser Effects (NOEs), researchers can gain insights into the mobility of the peptide backbone on various timescales. nih.govnih.gov
Studies on peptides similar to LL-23 have shown that while some regions may form stable secondary structures, other parts of the backbone can remain flexible. nih.gov This combination of stability and flexibility is often essential for the peptide to adapt its conformation upon binding to its target.
Conformational Behavior in Membrane-Mimetic Environments
To understand how LL-23 interacts with cell membranes, researchers utilize model systems that mimic the lipid bilayer. Detergent micelles are commonly used for this purpose in NMR studies because they provide a hydrophobic core and a hydrophilic surface, similar to a cell membrane, while being small enough for high-resolution structural analysis. tandfonline.comtandfonline.com
Sodium dodecyl sulfate (B86663) (SDS) is an anionic detergent that forms micelles, which can serve as a mimic for negatively charged bacterial membranes. researchgate.netmdpi.com When LL-23 is introduced into a solution containing SDS micelles, it undergoes a conformational change, adopting a more ordered, helical structure. rcsb.orgmdpi.com This interaction is driven by both electrostatic interactions between the positively charged residues of the peptide and the negatively charged headgroups of the SDS molecules, and hydrophobic interactions between the nonpolar residues and the hydrophobic core of the micelle. mdpi.com
The structure of LL-23 in SDS micelles has been characterized by heteronuclear multidimensional NMR, revealing a distinct amphipathic helix. rcsb.org This means that the helical structure segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. This amphipathicity is a key feature of many membrane-active peptides.
Dodecylphosphocholine (B1670865) (DPC) is a zwitterionic detergent, meaning it has both a positive and a negative charge, making it a good mimic for the neutral outer leaflet of eukaryotic cell membranes. researchgate.net The conformational behavior of LL-23 has also been extensively studied in the presence of DPC micelles. rcsb.orgtandfonline.com
Studies in Dioctanoylphosphatidylglycerol Micelles
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of LL-23 in various membrane-mimetic environments, including dioctanoylphosphatidylglycerol (D8PG) micelles. nih.gov D8PG is utilized as a model system because it possesses a phosphatidylglycerol headgroup, which is identical to the anionic lipids found in bacterial membranes. nih.gov
In an aqueous solution, LL-23 adopts a random coiled conformation. nih.gov However, upon interaction with D8PG micelles, it undergoes a significant conformational change. nih.govmdpi.com Heteronuclear multidimensional NMR studies reveal that LL-23 forms a defined secondary structure with similar backbone conformations and dynamics as observed in other micelles like sodium dodecyl sulfate (SDS) and dodecylphosphocholine (DPC). nih.govnih.govrcsb.org Specifically, in D8PG micelles, the peptide backbone from residues 2 to 20 becomes rigid, as indicated by heteronuclear ¹⁵N Nuclear Overhauser Effect (NOE) measurements, which show values between approximately 0.6 and 0.8 for this region. nih.gov Increased motion is observed for the terminal residues 21-22. nih.gov
Rotational correlation time (τc) measurements indicate a direct interaction and complex formation between the peptide and the micelles. While LL-23 has a τc of 3.5 ns in water, this value more than doubles in the presence of micelles, confirming the peptide is in a bound state. nih.gov The peptide/D8PG complex was found to be slightly larger than the complexes formed with SDS or DPC micelles. nih.gov
| Condition | Rotational Correlation Time (τc) |
| LL-23 in water | 3.5 ns |
| LL-23 in SDS micelles | 6.3 ns |
| LL-23 in DPC micelles | 6.3 ns |
| LL-23 in D8PG micelles | 7.0 ns |
| This table presents the rotational correlation times for LL-23 in different environments, indicating its association with micelles. Data sourced from reference nih.gov. |
Key Structural Features and Domains
The structure of LL-23 in a membrane-like environment is characterized as an amphipathic alpha-helix. This conformation is critical for its interaction with cell membranes.
A unique and significant feature of the LL-23 structure is the presence of a hydrophilic Serine residue at position 9 (Ser9). nih.govacs.org In the amphipathic helix, this single serine residue interrupts the hydrophobic face, segregating it into two separate domains. nih.govnih.govrcsb.orgresearchgate.net This discontinuity is considered a critical structural hot spot. nih.govacs.org The segregation of the hydrophobic surface by the polar Ser9 residue is believed to be a primary reason for the reduced antimicrobial activity of LL-23 compared to its parent peptide and certain engineered variants. nih.govresearchgate.net Studies involving single-residue variants, where Ser9 was replaced with more hydrophobic residues like Alanine (B10760859) or Valine, resulted in a continuous hydrophobic surface and enhanced antibacterial activity. nih.govacs.orgnih.gov
Structural Comparison with Parent Peptide Human LL-37
As a fragment of LL-37, LL-23 shares some structural characteristics with its parent peptide, but there are also key differences.
Both LL-23 and LL-37 are largely unstructured in aqueous solutions and adopt helical conformations upon binding to membrane-mimicking micelles. nih.govacs.org However, the extent of the helical structure differs. In micellar environments, LL-23 forms a stable alpha-helix that encompasses residues 2 through 20. nih.gov In contrast, the parent peptide LL-37 exhibits a more extended helical structure, typically covering residues 2 to 30. researchgate.net The structure of LL-37 is often described as a helix-break-helix conformation, with a flexible break region located around residue Lysine-12. acs.org
A key feature shared by both LL-23 and its parent peptide LL-37 is a discontinuous hydrophobic surface. nih.govplos.org For both peptides, this interruption is caused by the same hydrophilic Serine residue at position 9. researchgate.net This residue splits the hydrophobic face into two distinct domains in both LL-23 and LL-37, influencing how they interact with and insert into lipid membranes. researchgate.net
Biological Activities and Functional Characterization of Human Ll 23
Immunomodulatory Roles and Mechanisms
The immunomodulatory functions of LL-23 are a key aspect of its biological profile. Unlike its parent peptide, LL-37, which has a broad range of activities, LL-23 exhibits a more selective set of actions, particularly concerning its ability to induce certain chemokines while lacking other regulatory functions. oup.com These specific activities define its unique role within the innate immune system.
Chemokines are critical signaling proteins that direct the movement of immune cells to sites of inflammation or infection. The ability of a peptide to induce chemokine production is a primary indicator of its pro-inflammatory and immunomodulatory potential.
Research demonstrates that Human LL-23 retains the ability to induce the production of Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, in human peripheral blood mononuclear cells (PBMCs). oup.com This function is conserved from its parent peptide, LL-37. oup.com MCP-1 is a potent chemokine responsible for regulating the migration and infiltration of monocytes, memory T lymphocytes, and natural killer (NK) cells from the bloodstream into tissues during inflammation and immune surveillance. nih.gov The induction of MCP-1 by LL-23 highlights its role in actively recruiting key immune cells to participate in an immune response.
Table 1: MCP-1 Induction Capacity of this compound
| Compound | Cell Type | Activity | Finding |
| This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | Chemokine Induction | Induces the production of Monocyte Chemoattractant Protein-1 (MCP-1). oup.com |
The regulation of pro-inflammatory cytokines is a crucial function of immunomodulatory peptides, as uncontrolled inflammation can lead to tissue damage. Peptides can either promote or suppress cytokine production in response to inflammatory stimuli.
A significant functional distinction of LL-23 lies in its interaction with the inflammatory pathway triggered by bacterial lipopolysaccharides (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful activator of immune cells, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgwikipedia.org While the full-length LL-37 peptide is known to suppress LPS-induced TNF-α production, studies show that this compound lacks this ability. oup.com This indicates that the C-terminal portion of LL-37, which is absent in LL-23, is necessary for the neutralization of the LPS-induced inflammatory cascade. The inability of LL-23 to dampen this specific pro-inflammatory response marks a critical divergence in function from its precursor. oup.comnih.gov
Table 2: Comparative Influence on LPS-Induced TNF-α Production
| Compound | Stimulus | Activity on TNF-α Production | Finding |
| This compound | Bacterial Lipopolysaccharides (LPS) | No Suppression | Lacks the ability to suppress the induction of TNF-α. oup.com |
| Human LL-37 (Parent Peptide) | Bacterial Lipopolysaccharides (LPS) | Suppression | Suppresses the induction of TNF-α. oup.com |
Immunomodulatory peptides can directly influence the activation state and effector functions of immune cells, such as neutrophils. One of the most critical neutrophil functions is the respiratory burst, a key mechanism for killing pathogens.
The neutrophil respiratory burst is the rapid release of reactive oxygen species (ROS), such as superoxide (B77818) anion and hydrogen peroxide, used to destroy engulfed pathogens. This process is a fundamental component of the innate immune defense. While the parent cathelicidin (B612621) LL-37 has been shown to modulate neutrophil responses, including enhancing the respiratory burst in response to certain viral stimuli, the specific effects of the this compound fragment on the neutrophil respiratory burst have not been extensively characterized in available scientific literature. Further research is required to determine whether LL-23 can induce or modulate this critical cellular activation pathway in human neutrophils.
Impact on Cellular Activation Pathways
Modulation of Neutrophil Extracellular Trap (NET) Responses
Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. frontiersin.orgfrontiersin.org The full-length human cathelicidin, LL-37, has been shown to increase neutrophil NET responses to viral stimuli such as Influenza A Virus (IAV). plos.org This process is part of the host's innate defense mechanism. frontiersin.org
However, studies analyzing the specific domains of LL-37 responsible for this activity have demonstrated that the N-terminal fragment, LL-23, does not share this function. In experiments comparing various fragments of LL-37, the central helix portion of the peptide (fragment GI-20) was found to retain the ability to enhance NET responses to IAV. In contrast, the LL-23 fragment did not produce similar effects, indicating that the capacity to modulate NETosis resides in other regions of the parent LL-37 peptide. plos.org
Regulation of Interleukin-8 (IL-8) Production in Neutrophils
Interleukin-8 (IL-8), a chemokine, is a potent chemoattractant and activator of neutrophils, playing a crucial role in recruiting these immune cells to sites of infection. asm.org The parent peptide LL-37 is known to induce the production and release of IL-8 from neutrophils, creating a positive feedback loop that amplifies the inflammatory response. asm.orgoup.com
Research into the functional domains of LL-37 has shown that this IL-8-inducing activity is not a characteristic of the N-terminal region. One study found that while LL-37 induces a dose-dependent production of IL-8 in neutrophils, the slightly different fragment LL-25 was unable to stimulate IL-8 secretion above baseline levels. asm.org Another investigation focusing on neutrophil response to Influenza A Virus (IAV) reported that the central fragment GI-20, much like LL-37, could reduce IAV-induced IL-8 production. However, the N-terminal fragment LL-23 did not have this regulatory effect. plos.org This suggests that the structural elements required for IL-8 modulation in neutrophils are absent in the LL-23 peptide.
Influence on Intracellular Calcium Levels in Immune Cells
Changes in intracellular calcium (Ca2+) concentrations are a critical second messenger signaling pathway in immune cells, including neutrophils, triggering a variety of functions from activation to degranulation. asm.org The full-length LL-37 peptide has been demonstrated to increase intracellular calcium levels in neutrophils. plos.org
This ability to mobilize calcium is not shared by its N-terminal fragment, LL-23. A study directly comparing LL-37 and its fragments found that both LL-37 and a central fragment (GI-20) increased neutrophil intracellular calcium levels. The same study concluded that the LL-23 fragment did not have similar effects. plos.org Furthermore, related research showed that stimulating neutrophils with the LL-25 fragment resulted in a significant decrease in calcium flux compared to stimulation with the full-length LL-37. asm.org These findings collectively indicate that the N-terminal domain of LL-37, represented by LL-23, does not induce calcium mobilization in neutrophils and may even possess an opposing function.
Antimicrobial Activities
While LL-23 shows limited immunomodulatory activity compared to its parent peptide, it has been evaluated for its direct antimicrobial properties.
Antibacterial Efficacy
The effectiveness of LL-23 has been tested against various bacteria, including common Gram-negative strains.
Research has consistently shown that this compound is poorly active against the Gram-negative bacterium Escherichia coli K12. asm.orgresearchgate.net Studies measuring the minimum inhibitory concentration (MIC)—the lowest concentration of a substance that prevents visible growth of a bacterium—report the MIC of LL-23 against E. coli K12 to be greater than 150 μM. asm.orgresearchgate.net This poor activity is attributed in part to the peptide's difficulty in penetrating the bacterial outer membrane. asm.org
When tested against a more sensitive E. coli strain with a compromised outer membrane, LL-23 showed inhibitory activity at 9 μM. This suggests the outer membrane is a significant barrier. The structural basis for this poor activity has been linked to a unique serine residue (Ser9) that breaks the continuous hydrophobic surface of the peptide's helical structure. Modifying this residue, for instance by substituting it with valine (LL-23V9), was found to substantially increase antibacterial potency. asm.org
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | E. coli K12 (wild type) | >150 μM | asm.orgresearchgate.net |
| This compound | E. coli DC2 (supersusceptible) | 9 μM | asm.org |
| LL-23V9 (variant) | E. coli DC2 (supersusceptible) | 2 μM | asm.org |
| LL-37 (parent peptide) | E. coli DC2 (supersusceptible) | ~3 μM | asm.org |
Antiviral Efficacy
The antiviral potential of this compound has been investigated, particularly against influenza viruses. Research comparing the anti-influenza activity of LL-37 and its derived fragments found that LL-23 possesses slight neutralizing activity against a seasonal H3N2 strain and the mouse-adapted H1N1 strain, PR-8. nih.gov Its activity was found to be slightly less than that of the engineered variant LL-23V9, which was designed to have a more continuous hydrophobic surface. nih.gov
Neutralizing Activity against Influenza A Virus Strains (e.g., Seasonal H3N2, Mouse-adapted H1N1 PR-8)
Research into the antiviral properties of this compound, a 23-amino acid N-terminal fragment of the human cathelicidin LL-37, has revealed its activity against certain strains of the influenza A virus. Studies have specifically investigated its ability to neutralize the seasonal H3N2 virus and the mouse-adapted H1N1 PR-8 strain.
Detailed investigations comparing the anti-influenza activity of LL-37 and its various fragments have demonstrated that this compound possesses a modest neutralizing capacity against these influenza A virus strains. nih.govplos.orgplos.org When tested against a seasonal H3N2 isolate (A/Philadelphia/82) and the H1N1 PR-8 strain, the LL-23 peptide exhibited only slight neutralizing activity. nih.govplos.org
In comparative studies, the antiviral effect of LL-23 was consistently less potent than that of the full-length parent peptide, LL-37, and other fragments. nih.gov For instance, a longer 20-amino acid central fragment of LL-37, known as GI-20, displayed neutralizing activity comparable to that of LL-37 and significantly greater than LL-23. nih.govplos.org Similarly, a variant of LL-23, designated LL-23V9 (where serine at position 9 is substituted with valine), showed slightly enhanced antiviral activity compared to the native LL-23 peptide. nih.govplos.org However, other shorter fragments, such as FK-13 and KR-12, which possess antibacterial properties, did not show any inhibitory effect against the influenza A virus. nih.govplos.org
The mechanism by which these peptides exert their antiviral effects does not appear to involve the inhibition of viral hemagglutinin or neuraminidase activity. nih.govplos.org The slight activity of LL-23 against both the seasonal H3N2 and the mouse-adapted H1N1 PR-8 strains was observed across different cell lines, including Madin-Darby Canine Kidney (MDCK) cells, as well as primary human bronchial/tracheal (HBTE) and small airway (SAE) epithelial cells. nih.govplos.org In some experimental setups, the inhibitory effect of LL-23 on the PR-8 strain was not detected. nih.govplos.org Some research has even concluded that N-terminal fragments such as LL-23 fail to inhibit the influenza A virus. mdpi.com
The following table summarizes the observed neutralizing activity of this compound and related peptides against the specified influenza A virus strains.
| Peptide | Virus Strain | Cell Line(s) | Observed Neutralizing Activity |
| This compound | Seasonal H3N2 (A/Philadelphia/82) | MDCK, HBTE, SAE | Slight antiviral activity. nih.govplos.org |
| This compound | Mouse-adapted H1N1 (PR-8) | MDCK, HBTE, SAE | Slight neutralizing activity; in some cases, no inhibition was observed. nih.govplos.org |
| LL-23V9 | Seasonal H3N2, H1N1 PR-8 | MDCK, HBTE, SAE | Modest inhibition, slightly greater than this compound. nih.govplos.org |
| GI-20 | Seasonal H3N2, H1N1 PR-8 | MDCK, HBTE, SAE | Neutralizing activity similar to LL-37 and greater than LL-23. nih.govplos.org |
| LL-37 | Seasonal H3N2, H1N1 PR-8 | MDCK, HBTE, SAE | Clear, dose-related antiviral activity. nih.govplos.org |
| FK-13 | Seasonal H3N2 | MDCK | No neutralizing activity. nih.govplos.org |
| KR-12 | Seasonal H3N2 | MDCK | No neutralizing activity. nih.govplos.org |
Structure Activity Relationship Studies of Human Ll 23 and Its Variants
Impact of Amino Acid Substitutions on Peptide Functionality
The specific sequence and arrangement of amino acids in LL-23 are crucial for its biological activities. Altering this sequence through amino acid substitutions can significantly impact its functionality.
Site-directed Mutagenesis at Serine 9
A key structural feature of LL-23 is the presence of a serine residue at position 9 (Ser9). nih.gov This residue is located within the amphipathic helix of the peptide and plays a significant role in modulating its properties. nih.gov Site-directed mutagenesis, a technique used to create specific, targeted changes in a DNA sequence, has been employed to substitute Ser9 with other amino acids to investigate its functional importance. nih.govsci-hub.sewikipedia.orgqmul.ac.uknih.gov
Replacing Serine 9 with Alanine (B10760859) (A9) results in the variant LL-23A9. This substitution has been shown to alter the peptide's properties. The change from the polar serine to the nonpolar alanine affects the hydrophobic surface of the peptide. nih.gov
Substitution of Serine 9 with Valine (V9) creates the LL-23V9 variant. Valine is more hydrophobic than alanine. This modification was designed to create a more continuous hydrophobic surface on the peptide. nih.gov Studies have shown that this change leads to a deeper penetration of the peptide into micellar environments, which mimics bacterial membranes. nih.govacs.org
Ser9 to Alanine (LL-23A9) Variants
Correlation Between Hydrophobic Surface Continuity and Biological Activity
The hydrophobicity and the continuity of the hydrophobic surface of antimicrobial peptides are critical determinants of their biological activity. researchgate.netmdpi.com The segregation of the hydrophobic surface of LL-23 by the hydrophilic Ser9 residue is thought to be a primary reason for its reduced antimicrobial activity compared to LL-37. nih.govresearchgate.net
Enhanced Antibacterial Activity of Variants
The substitution of Serine 9 with the more hydrophobic residues alanine or valine creates a more continuous hydrophobic surface on the LL-23 variants. nih.govresearchgate.net This enhanced hydrophobicity is directly correlated with an increase in antibacterial activity. nih.govfrontiersin.org While LL-23 itself has poor activity against bacteria like Escherichia coli, the LL-23A9 and LL-23V9 variants show significantly improved antimicrobial effects. nih.gov
Below is a table summarizing the antibacterial activity of LL-23 and its variants against E. coli. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Peptide | MIC against E. coli K12 (μM) |
| LL-23 | >150 |
| LL-23A9 | 64 |
| LL-23V9 | 32 |
Data sourced from research on the structure and activity of LL-23 and its variants. nih.gov
Altered Immunomodulatory Profiles of Variants
Beyond their direct antimicrobial effects, LL-23 and its variants also exhibit distinct immunomodulatory activities. nih.govgoogle.com LL-23 can induce the production of the chemokine MCP-1 but is unable to suppress the production of the pro-inflammatory cytokine TNF-α in response to bacterial lipopolysaccharides (LPS). nih.gov
The Ser9 variants, however, show altered immunomodulatory profiles. Both LL-23A9 and LL-23V9 regain the ability to dampen LPS-induced TNF-α production, a property observed in the parent peptide LL-37. nih.gov Interestingly, their effects on MCP-1 production differ. LL-23A9 maintains the ability to induce MCP-1, similar to LL-23. In contrast, LL-23V9 is strongly immunosuppressive, inhibiting the baseline induction of MCP-1 and significantly reducing its production when stimulated by LPS. nih.gov
The following table outlines the key immunomodulatory activities of LL-23 and its variants.
| Peptide | MCP-1 Induction | LPS-induced TNF-α Suppression |
| LL-23 | Yes | No |
| LL-23A9 | Yes | Yes |
| LL-23V9 | Suppressive | Yes |
This information is based on studies of the immune modulating activities of LL-23 and its single-residue variants. nih.gov
Restoration of TNF-α Dampening Activity
A primary functional difference between LL-23 and its parent peptide LL-37 is the inability of LL-23 to dampen the inflammatory response triggered by LPS, specifically the release of TNF-α. nih.govfrontiersin.org However, targeted mutations at the Ser9 position have been shown to reverse this deficiency. Both the LL-23A9 and LL-23V9 variants successfully restore the ability to suppress LPS-mediated TNF-α release in human peripheral blood mononuclear cells. nih.govnih.gov This restoration brings their activity to a level comparable to that of the full-length LL-37 peptide, indicating that the continuity of the hydrophobic surface, disrupted by Ser9 in the native LL-23, is crucial for this specific immunomodulatory function. nih.govscispace.com
| Peptide Variant | Ability to Suppress LPS-Induced TNF-α Release | Reference |
|---|---|---|
| Human LL-23 (Wild-Type) | No | nih.govnih.gov |
| LL-23A9 (Ser9Ala) | Yes (Restored) | nih.govnih.gov |
| LL-23V9 (Ser9Val) | Yes (Restored) | nih.govnih.gov |
| LL-37 (Parent Peptide) | Yes | nih.gov |
Differential Effects on MCP-1 Production (e.g., Protective vs. Immunosuppressive)
The modification of Ser9 in LL-23 variants leads to distinct and contrasting effects on the production of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine crucial for recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation. nih.govahajournals.org
Protective Profile: The wild-type LL-23 and the LL-23A9 variant both demonstrate a capacity to induce moderate levels of MCP-1. nih.govresearchgate.net This activity is maintained even in the presence of LPS, suggesting a protective immunomodulatory role where monocyte recruitment is preserved during an inflammatory challenge. nih.gov
Immunosuppressive Profile: In stark contrast, the LL-23V9 variant exhibits a potent anti-inflammatory and immunosuppressive effect. nih.govnih.gov It not only fails to induce MCP-1 production on its own but also strongly suppresses MCP-1 production that is stimulated by LPS. nih.govresearchgate.net This suggests that while the LL-23A9 variant maintains a protective chemokine response, the LL-23V9 variant acts to broadly dampen the monocytic inflammatory response. nih.gov
| Peptide Variant | Effect on Baseline MCP-1 Production | Effect on LPS-Stimulated MCP-1 Production | Classification | Reference |
|---|---|---|---|---|
| This compound (Wild-Type) | Induces moderate levels | Maintains induction | Protective | nih.govnih.gov |
| LL-23A9 (Ser9Ala) | Induces moderate levels | Maintains induction | Protective | nih.govresearchgate.net |
| LL-23V9 (Ser9Val) | Prevents induction | Strongly reduces production | Immunosuppressive | nih.govnih.gov |
Changes in Antiviral Activity of Variants
The antiviral properties of LL-23 and its variants have been investigated, particularly against influenza A virus (IAV) strains. nih.govresearchgate.net Research shows that the baseline peptide, LL-23, possesses only slight neutralizing activity against IAV. nih.gov
The substitution of serine with valine at position 9, creating the LL-23V9 variant, results in a modest but significant increase in antiviral activity compared to the wild-type LL-23. nih.govresearchgate.net This enhancement, however, is not as pronounced as the activity seen in other fragments of LL-37, such as the longer central fragment GI-20, which has neutralizing activity similar to the full LL-37 peptide. nih.gov The mechanism of action for these peptides does not involve the inhibition of viral hemagglutination or neuraminidase activity. researchgate.net
| Peptide Variant | Relative Antiviral Activity against Influenza A Virus | Reference |
|---|---|---|
| This compound | Slight | nih.govresearchgate.net |
| LL-23V9 | Modestly Increased (vs. LL-23) | nih.govresearchgate.net |
| LL-37 / GI-20 | Significant | nih.gov |
Mechanistic Basis for Structure-Function Discrepancies (e.g., Penetration into Micelles)
The diverse biological activities observed among LL-23 and its variants can be traced to fundamental structural differences and their subsequent interactions with membrane-mimetic environments. nih.gov Nuclear Magnetic Resonance (NMR) studies revealed that while the secondary helical structures of LL-23, LL-23A9, and LL-23V9 are nearly identical in micelles, their interaction with the micellar environment differs significantly. nih.govnih.gov
The key to this discrepancy lies at position 9. The hydrophilic Ser9 residue in wild-type LL-23 disrupts the hydrophobic face of the amphipathic helix. nih.gov Replacing it with the more hydrophobic alanine or valine residues creates a continuous and uninterrupted hydrophobic surface. nih.govnih.gov
This structural change directly impacts how the peptides embed within membranes. Hydrogen-deuterium exchange experiments, which measure the solvent accessibility of backbone amide protons, provided critical insight. nih.gov The rate of exchange was found to decrease progressively from LL-23 to LL-23A9, and further to LL-23V9. nih.gov This indicates that LL-23V9 is the most protected from the solvent, suggesting it penetrates deeper into the hydrophobic core of the micelle. nih.govnih.gov This deeper penetration, facilitated by the continuous hydrophobic surface, correlates directly with the enhanced and altered immunomodulatory and antimicrobial activities of the LL-23V9 variant. nih.gov Therefore, the functional discrepancies are not due to large-scale conformational changes but rather to the degree of membrane insertion, which is dictated by the nature of the amino acid at position 9. nih.govnih.gov
Investigative Methodologies and Analytical Approaches in Human Ll 23 Research
Peptide Synthesis and Production Methods
The production of LL-37 for research purposes is achieved through both chemical synthesis and recombinant expression systems. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), allows for the straightforward production of the 37-residue peptide and its fragments or analogues, including those with unnatural amino acids. researchgate.netrsc.org Microwave-assisted SPPS has been optimized to improve the efficiency of synthesis, which can be challenging due to the peptide's length and hydrophobicity. researchgate.net
Bacterial Expression Systems for Recombinant Human LL-37
Given that LL-37 can be toxic to host cells, recombinant production in bacterial systems like Escherichia coli requires specific strategies to prevent cytotoxicity and degradation. nih.gov A common and effective approach is to express LL-37 as a fusion protein. nih.govresearchgate.net This involves linking the LL-37 gene to a larger, more stable protein partner, which can increase solubility, protect the peptide from intracellular proteases, and simplify purification. researchgate.net
Several fusion tags have been successfully employed:
Small Ubiquitin-like Modifier (SUMO): The LL-37 gene has been fused with a His-tag and SUMO. This construct allows for purification via Nickel-NTA chromatography, and the SUMO fusion partner can enhance expression and proper folding. researchgate.net
Ubiquitin (UbQ): An expression system using ubiquitin as the fusion partner has also been developed. researchgate.net
Glutathione S-transferase (GST): A GST-tagged LL-37 has been expressed in E. coli for production and purification. elabscience.com
After expression and purification of the fusion protein, the active LL-37 peptide must be cleaved from its partner. This is typically achieved using a specific protease that recognizes a cleavage site engineered between the fusion tag and the peptide. Factor Xa is one such protease used for this purpose. researchgate.net However, enzymatic cleavage can sometimes be hampered by protein aggregation. nih.gov Isotope labeling (e.g., with ¹⁵N and ¹³C) is readily achievable in bacterial expression systems, which is essential for certain biophysical characterization techniques like heteronuclear NMR. nih.govcapes.gov.br
Biophysical Characterization Techniques
Understanding the three-dimensional structure of LL-37 and its interaction with biological membranes is crucial to elucidating its mechanism of action. While the peptide is largely unstructured in aqueous solution, it adopts a distinct helical conformation upon interacting with membranes or membrane-mimicking environments like micelles. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR spectroscopy has been a pivotal technique for determining the high-resolution structure of LL-37 in environments that simulate a biological membrane, such as in the presence of dodecylphosphocholine (B1670865) (DPC) or sodium dodecylsulfate (SDS) micelles. nih.govacs.org These studies revealed that LL-37 typically forms an amphipathic α-helical structure. nih.gov The structure determined in DPC micelles showed a helix-break-helix conformation, where the N- and C-termini remain unstructured and exposed to the solvent. nih.govacs.org
Due to the size of LL-37 (4.5 kDa) and the potential for spectral overlap in standard 2D NMR experiments, high-resolution structural determination often necessitates the use of isotope-labeled peptides (¹³C, ¹⁵N) and heteronuclear multidimensional NMR techniques. nih.govcapes.gov.br Three-dimensional (3D) triple-resonance NMR spectroscopy provides the necessary spectral resolution to assign the resonances and determine the detailed structure. capes.gov.brresearchgate.net These advanced NMR methods have confirmed that LL-37 adopts a curved amphipathic helix-bend-helix motif spanning residues 2-31, with a flexible and disordered C-terminal tail. capes.gov.br Heteronuclear NOE (Nuclear Overhauser Effect) measurements further corroborate these findings, indicating that the core helical region is ordered while the C-terminus is highly mobile. nih.gov
| Structural Feature | Description | Residue Range | Reference |
|---|---|---|---|
| Overall Conformation | Adopts a helix-break-helix structure in DPC micelles; largely helical in SDS micelles. | General | nih.govcapes.gov.br |
| Helical Region | A long, curved amphipathic α-helix forms the core of the structure. | ~2-31 | nih.govcapes.gov.br |
| Unstructured Termini | The C-terminal tail is consistently found to be disordered and mobile. | ~32-37 | nih.govresearchgate.net |
| Helix Break/Bend | A break or bend is observed around the central region of the peptide. | ~K12 or G14-E16 | nih.govcapes.gov.br |
Hydrogen-Deuterium Exchange Assays
Hydrogen-deuterium (H/D) exchange is a powerful method used in conjunction with NMR or mass spectrometry to probe the solvent accessibility of a peptide's amide protons. When LL-37 is reconstituted in a deuterated solvent (D₂O), the amide protons that are exposed to the solvent will exchange with deuterium, while those buried within the core of the peptide or an interacting micelle will exchange much more slowly.
H/D exchange studies on LL-37 in DPC micelles have shown that the C-terminal helix is more protected from the solvent and thus more structured, exhibiting a slower exchange rate. nih.gov In contrast, the N-terminal portion exchanges more rapidly, indicating it is more dynamic and solvent-exposed. nih.gov Such experiments provide crucial data on how the peptide is oriented on the surface of a membrane, supporting a "carpet-like" mechanism where the peptide adsorbs onto the membrane surface. nih.gov Studies on LL-37 fragments, such as LL-23, have also used H/D exchange to correlate deeper penetration into micelles with enhanced biological activity. researchgate.netacs.org
In Vitro Biological Assays
A wide array of in vitro assays are used to quantify the diverse biological activities of LL-37. These assays are fundamental for understanding its antimicrobial efficacy, mechanism of action, and immunomodulatory functions.
Antimicrobial Activity Assays: The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a microorganism. acs.org These assays are performed against a broad spectrum of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. nih.govbrieflands.com
Anti-biofilm Assays: Since many chronic infections involve biofilms, the ability of LL-37 and its fragments to inhibit biofilm formation or eradicate pre-formed biofilms is a critical area of investigation. Assays often involve growing bacteria in microtiter plates and quantifying the biofilm mass after treatment with the peptide. nih.gov
Cytotoxicity Assays: To assess the potential for therapeutic use, the toxicity of LL-37 towards mammalian cells is evaluated. Hemolysis assays measure the lysis of red blood cells, while lactate (B86563) dehydrogenase (LDH) release assays quantify plasma membrane damage in eukaryotic cells. acs.orgnih.gov
Chemotaxis Assays: The immunomodulatory role of LL-37 includes attracting immune cells to sites of infection. Chemotaxis assays measure the ability of the peptide to induce the migration of cells like neutrophils, monocytes, and T-cells. rndsystems.com
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available for the quantitative determination of human LL-37 concentrations in biological fluids such as plasma, serum, and cell culture supernatants. assaygenie.comhycultbiotech.com These sandwich ELISA kits use specific antibodies to capture and detect the LL-37 peptide. assaygenie.commybiosource.com
| Assay Type | Purpose | Example Finding | Reference |
|---|---|---|---|
| MIC Assay | Determine minimum concentration to inhibit bacterial growth. | MIC against S. aureus was 30.6 µg/mL for a recombinant LL-37. | brieflands.com |
| Anti-biofilm Assay | Evaluate inhibition or disruption of bacterial biofilms. | Truncated fragments of LL-37 were shown to inhibit P. aeruginosa biofilm formation. | nih.gov |
| LDH Release Assay | Measure cytotoxicity by quantifying cell membrane damage. | LL-37 showed cellular toxicity, while some fragments (e.g., LL7-31) had reduced toxicity. | nih.gov |
| Chemotaxis Assay | Assess the ability to attract immune cells. | LL-37 induces chemotaxis of human neutrophils, monocytes, and T cells. | rndsystems.com |
| ELISA | Quantify LL-37 levels in biological samples. | Used to measure LL-37 in plasma and cell culture supernatants. | hycultbiotech.com |
Cell Culture Models (e.g., Human Peripheral Blood Mononuclear Cells, Epithelial Cells, Neutrophils)
To investigate the biological functions of LL-37, researchers utilize several cell culture models that represent key components of the human immune system and mucosal barriers.
Human Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes (T cells, B cells, NK cells) and monocytes, are a critical tool for studying the immunomodulatory effects of LL-37. mdpi.comnih.gov Studies have shown that LL-37 can influence the viability, proliferation, and differentiation of these cells. For instance, LL-37 treatment of PBMCs has been observed to enhance cell viability and promote the generation of regulatory T-cells (Tregs). nih.gov Furthermore, LL-37 can modulate the differentiation of monocytes into macrophages, directing them towards a pro-inflammatory M1 phenotype. mdpi.com Research has also demonstrated that LL-37 can induce the migration of human peripheral blood monocytes, neutrophils, and T cells. dovepress.com In co-culture systems with epithelial cells, even low physiological concentrations of LL-37 can activate monocytes. mdpi.com
Epithelial Cells: Epithelial cells, forming the primary barrier at mucosal surfaces, are a key site of LL-37 production and action. nih.govnih.gov Cell lines such as the human bronchial epithelial cell line NCI-H292 and primary airway epithelial cells are used to study LL-37's role in wound healing and inflammation. physiology.org Studies have shown that LL-37 can stimulate the proliferation and migration of airway epithelial cells, contributing to wound closure. physiology.org It can also induce the production of cytokines and chemokines, such as Interleukin-8 (IL-8), from epithelial cells. nih.govnih.gov For example, LL-37 has been shown to stimulate IL-8 production in Caco-2 intestinal epithelial cells. mdpi.com The A549 lung epithelial cell line is another model used to investigate the induction of LL-37 expression in response to bacterial components. nih.gov
Neutrophils: As a major component of the innate immune system, neutrophils are a primary source of LL-37, which is stored in their granules. nih.govpnas.org Research using isolated human neutrophils has been crucial in understanding the peptide's role in neutrophil function, including the formation of Neutrophil Extracellular Traps (NETs). mdpi.comportlandpress.com LL-37 can act on neutrophils to induce the production of reactive oxygen species (ROS) and enhance the engulfment of bacteria. nih.gov It can also modulate the release of pro-inflammatory cytokines from stimulated neutrophils. nih.gov Furthermore, LL-37 has been shown to facilitate the formation of NETs, both alone and in the presence of other stimuli, by disrupting the nuclear membrane. mdpi.comportlandpress.com
Minimum Inhibitory Concentration (MIC) Determinations
A fundamental aspect of characterizing any antimicrobial agent is determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism in vitro. wikipedia.org For LL-37, MIC values are typically determined using broth microdilution or agar (B569324) dilution assays against a panel of clinically relevant bacteria and fungi. nih.govnih.gov
The antimicrobial activity of LL-37 has been tested against a broad spectrum of pathogens. The results often show that LL-37 is effective against both Gram-positive and Gram-negative bacteria. pnas.orgnih.gov However, its potency can be influenced by the specific bacterial strain and the experimental conditions, such as salt concentration. nih.govplos.org For example, while LL-37 shows considerable activity against many bacteria in low-salt media, its efficacy can be reduced in the presence of higher salt concentrations that are more representative of physiological conditions. nih.govubc.ca
| Microorganism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | N/A | 9 - 44.9 | researchgate.net |
| Pseudomonas aeruginosa | N/A | <10 | nih.gov |
| Staphylococcus aureus | N/A | 14 - 128 | researchgate.net |
| Staphylococcus aureus | Clinical Isolate | 32 µM | plos.org |
| Enterococcus faecalis | N/A | 16 - 31 | pnas.org |
| Salmonella typhimurium | N/A | <10 | nih.gov |
| Listeria monocytogenes | N/A | <10 | nih.gov |
| Candida albicans | N/A | >250 | researchgate.net |
Cytokine and Chemokine Quantification (e.g., ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used quantitative technique to measure the concentration of cytokines and chemokines produced by cells in response to LL-37 stimulation. This method is crucial for understanding the peptide's immunomodulatory properties, as it can either induce or suppress the production of these signaling molecules depending on the cell type and context. nih.govfrontiersin.org
For example, studies have used ELISA to demonstrate that LL-37 can induce the production of pro-inflammatory cytokines like IL-6 and IL-8 in epithelial cells and macrophages. frontiersin.orgoup.com Conversely, it can also suppress the release of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) from neutrophils stimulated with bacterial components. nih.gov In macrophages, LL-37 has been shown to reduce the production of TNF-α and IL-1β while promoting the release of the anti-inflammatory cytokine Interleukin-1 Receptor Antagonist (IL-1RA). nih.govfrontiersin.org The ability to precisely quantify these molecules via ELISA provides critical insights into the dual pro-inflammatory and anti-inflammatory roles of LL-37.
| Cell Type | Stimulus | Cytokine/Chemokine | Effect | Reference |
|---|---|---|---|---|
| Human Neutrophils | LPS, S. aureus, P. aeruginosa | TNF-α | Decreased release | nih.gov |
| Macrophages | LPS | TNF-α, IL-6 | Reduced production | frontiersin.org |
| Macrophages | N/A | IL-1RA (anti-inflammatory) | Induced production | frontiersin.org |
| Epithelial Cells | N/A | IL-8 | Induced production | nih.gov |
| Keratinocytes | N/A | IL-6, IL-8 | Induced production | oup.com |
| Monocytes | N/A | IL-8, MCP-1, GRO-α | Induced production | frontiersin.org |
| Endothelial Cells | LL-37 | MCP-1, ICAM-1 | Induced expression | ahajournals.org |
Cellular Activation and Signaling Pathway Assessment
To understand the molecular mechanisms underlying the diverse effects of LL-37, researchers investigate its impact on cellular activation and intracellular signaling pathways. Techniques such as Western blotting and specific pharmacological inhibitors are commonly employed.
LL-37 is known to activate host cells by interacting with various cell surface receptors, including G protein-coupled receptors (GPCRs) like Formyl Peptide Receptor 2 (FPR2), receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), and purinergic receptors like P2X7R. nih.govresearchgate.net Activation of these receptors triggers downstream signaling cascades.
Key signaling pathways modulated by LL-37 include:
Mitogen-Activated Protein Kinase (MAPK) pathways: LL-37 can induce the phosphorylation of Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK) in various cell types, including monocytes, epithelial cells, and fibroblasts. mdpi.comfrontiersin.org For instance, in monocytes, LL-37-induced chemokine production is dependent on the JNK MAPK pathway. frontiersin.org In epithelial cells, LL-37-mediated wound healing involves the activation of the MAPK/ERK pathway. physiology.org
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, can be modulated by LL-37. For example, LL-37 can inhibit IL-6 production in macrophages by suppressing the p65 NF-κB signaling pathway. frontiersin.org
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another signaling route affected by LL-37, particularly in mast cells where it is associated with degranulation. nih.gov
Rho GTPases: The activity of small Rho GTPases like Cdc42 and Rac1 has been shown to be essential for certain LL-37-mediated functions, such as chemokine production and leukocyte recruitment. frontiersin.org
These investigations reveal that the biological outcomes of LL-37 stimulation are the result of a complex interplay of multiple signaling networks, which can vary depending on the specific cell type and the surrounding microenvironment.
Future Research Directions for Human Ll 23
Elucidating Additional Biological Functions and Pathways
While the antimicrobial properties of Human LL-23 are a primary focus, future research will aim to uncover its broader biological roles and the signaling pathways it modulates. The parent peptide, LL-37, is known for its multi-functional capabilities, including immunomodulation, chemotaxis, and wound healing. frontiersin.org It is crucial to determine to what extent LL-23 shares or diverges from these functions.
Future investigations will likely employ advanced "omics" technologies, such as transcriptomics and proteomics, to identify genes and proteins that are differentially expressed in the presence of LL-23. Techniques like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses will be instrumental in pinpointing the biological processes and pathways influenced by the peptide. imrpress.comresearchgate.net Understanding these pathways is essential for developing targeted therapies that harness the specific activities of LL-23 while minimizing potential off-target effects. imrpress.com For instance, research could explore if LL-23, like its parent molecule, can influence inflammatory responses, and if so, through which specific cellular receptors and downstream signaling cascades. mdpi.comimrpress.com
Advanced Structural-Functional Correlates
A deeper understanding of the relationship between the structure of this compound and its various functions is a critical area for future research. The three-dimensional conformation of the peptide, including its helicity and amphipathicity, is intrinsically linked to its biological activity. nih.gov
Advanced biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, will continue to be vital in determining the high-resolution structure of LL-23 in different environments, such as in the presence of bacterial membranes or host cells. Computational modeling and molecular dynamics simulations will complement these experimental approaches, providing insights into the peptide's dynamic behavior and interactions at an atomic level. asm.org Structure-activity relationship (SAR) studies, where specific amino acids are systematically substituted, will help to identify key residues responsible for its antimicrobial and immunomodulatory activities. frontiersin.org For example, a study on LL-23 variants, where serine at the 9th position was substituted, showed that the LL-23V9 variant displayed increased antimicrobial and immunosuppressive activities compared to the original LL-23 and the parent LL-37. frontiersin.org
Exploration of Interaction Partners Beyond Receptors (e.g., Lipids, Nucleic Acids)
The biological effects of this compound are mediated through its interactions with various molecular partners. While interactions with cell surface receptors are important, future research will increasingly focus on its binding to other crucial biomolecules like lipids and nucleic acids.
The interaction of LL-23 with the lipid components of bacterial and host cell membranes is fundamental to its antimicrobial action and potential cytotoxicity. pnas.org Studies will aim to characterize these interactions in detail, investigating how the peptide's structure changes upon binding to different lipid compositions and how this affects membrane integrity. nih.govacs.org The role of specific lipid types in modulating LL-23 activity will be a key area of investigation. pnas.orgopentextbc.ca
Furthermore, the ability of host defense peptides to interact with nucleic acids is a growing area of interest. These interactions could have implications for gene regulation and intracellular antimicrobial mechanisms. Future studies will explore whether LL-23 can bind to bacterial or viral DNA and RNA and the functional consequences of such interactions. pnas.orgnih.gov Understanding these non-receptor interactions will provide a more comprehensive picture of the peptide's mechanism of action and may reveal novel therapeutic applications.
Development of Novel Peptide Mimetics and Derivatives Based on this compound Structural Insights
The knowledge gained from structural and functional studies of this compound will be pivotal in the rational design of novel peptide mimetics and derivatives with enhanced therapeutic properties. The goal is to create smaller, more stable, and more potent molecules that retain the desired activities of LL-23 while minimizing its limitations, such as potential toxicity and susceptibility to proteolysis. nih.gov
Strategies for developing these new molecules include:
Truncation: Identifying the minimal active region of LL-23 to create shorter, more cost-effective peptides. nih.gov
Amino Acid Substitution: Replacing specific amino acids to improve activity, selectivity, and stability. This can include the use of D-amino acids to increase resistance to proteases. nih.govacs.org
Chemical Modifications: Introducing modifications such as cyclization or N-methylation to enhance stability and bioactivity. nih.gov
Lipidation: Conjugating fatty acids to the peptide to create lipopeptides, which can exhibit improved antimicrobial and antibiofilm activities. nih.govacs.org
These engineered peptides will undergo rigorous in vitro and in vivo testing to evaluate their efficacy and safety profiles. nih.govacs.org
Comparative Analysis with Other Host Defense Peptide Fragments and Analogues
To fully appreciate the unique properties of this compound, it is essential to conduct comparative analyses with other host defense peptide (HDP) fragments and their synthetic analogues. This will help to contextualize its activities and identify its potential advantages for specific therapeutic applications.
These comparative studies will involve assessing a range of parameters, including:
Antimicrobial Spectrum: Comparing the efficacy of LL-23 against a broad range of pathogens with that of other HDPs. researchgate.net
Mechanism of Action: Investigating whether the mechanisms of membrane disruption and immunomodulation are conserved or distinct among different peptides. researchgate.net
Synergistic Effects: Exploring the potential for combining LL-23 with other HDPs or conventional antibiotics to enhance therapeutic efficacy. researchgate.net
Immunomodulatory Profiles: Comparing the ability of different peptides to modulate inflammatory responses and cellular signaling. nih.gov
By systematically comparing LL-23 to other well-characterized HDPs, researchers can identify its unique therapeutic niche and guide its development for specific clinical indications. frontiersin.org
Interactive Data Table: Comparison of this compound and Related Peptides
| Peptide | Origin | Key Features | Known Activities |
| This compound | N-terminal fragment of Human LL-37 | Cationic, amphipathic | Antimicrobial, potential immunomodulatory |
| LL-37 | Human cathelicidin (B612621) | Full-length human cathelicidin | Antimicrobial, immunomodulatory, chemotactic, wound healing frontiersin.org |
| KR-12 | Fragment of Human LL-37 | Shorter fragment of LL-37 | Antimicrobial, antibiofilm frontiersin.org |
| KE-18 | Fragment of Human LL-37 | Truncated mimetic of LL-37 | Antimicrobial, antibiofilm, LPS-binding frontiersin.org |
| Magainin-2 | Frog skin (Xenopus laevis) | 23-residue antimicrobial peptide | Broad-spectrum antimicrobial frontiersin.org |
Q & A
Q. What is the structural basis for Human LL-23’s reduced antimicrobial activity compared to its parent peptide LL-37?
this compound, a truncated variant of LL-37 (residues 9–31), exhibits weaker antimicrobial activity due to structural disruptions in its hydrophobic surface. The presence of Ser9 divides the hydrophobic surface into two small clusters, reducing membrane penetration efficiency. This was confirmed via heteronuclear NMR studies in deuterated dodecylphosphocholine (DPC) micelles, which revealed a unique helical structure with a hydrophilic "hotspot" at Ser9 . In contrast, non-human primate homologs of LL-23 feature Val or Ala at this position, enabling stronger membrane interactions.
Methodological Insight : Structural dynamics were analyzed using 15N-labeled LL-23 in micellar environments (DPC, SDS, D8PG) with NMR relaxation experiments (T1/T2 ratios) to assess backbone flexibility and lipid interactions .
Q. How was LL-23 designed, and what experimental advantages does its truncated sequence offer?
LL-23 was engineered by truncating LL-37 to residues 9–31, retaining the conserved helical region while eliminating N-terminal residues linked to cytotoxicity. This truncation reduces mammalian cell toxicity (LDH release assays showed <10% cytotoxicity at 32 µg/mL) and simplifies synthesis . Its shorter length facilitates structural studies (e.g., NMR resolution) and enables precise mutagenesis to probe functional residues (e.g., Ser9 → Val9/Ala9) .
Methodological Insight : Peptides were synthesized via Fmoc chemistry, purified by reverse-phase HPLC (>95% purity), and validated via mass spectrometry. Antimicrobial activity was tested against E. coli DC2 (a hyperpermeable strain) using broth microdilution (CLSI guidelines) .
Q. What standard assays are used to evaluate LL-23’s antimicrobial and immunomodulatory activities?
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays in cation-adjusted Mueller-Hinton broth .
- Membrane Depolarization : diSC35 fluorescence quenching to measure bacterial membrane disruption .
- Immunomodulation : Peripheral blood mononuclear cells (PBMCs) from healthy donors were stimulated with LPS, and cytokine release (e.g., TNF-α, MCP-1) was quantified via ELISA .
Key Finding : LL-23 showed weak antimicrobial activity (MIC >64 µg/mL against E. coli K12) but suppressed LPS-induced MCP-1 by 20–30% .
Advanced Research Questions
Q. How do single-residue mutations at Ser9 (e.g., Val9/Ala9) alter LL-23’s functional outcomes?
Substituting Ser9 with Val9 merges the two hydrophobic clusters into a continuous surface, enhancing membrane penetration and antimicrobial activity (MIC reduced to 16 µg/mL). Hydrogen-deuterium exchange NMR showed LL-23V9 penetrates deeper into micelles, correlating with improved bactericidal effects . Conversely, LL-23A9 retains weak activity but gains anti-inflammatory properties by suppressing TNF-α by 50% .
Methodological Insight : Mutants were generated via solid-phase peptide synthesis. Membrane interaction dynamics were studied using 15N heteronuclear NOE and chemical shift perturbations in DPC micelles .
Q. What experimental challenges arise in studying LL-23’s membrane interactions, and how are they addressed?
LL-23’s weak membrane affinity complicates structural studies in physiological lipid bilayers. Researchers use micellar systems (DPC, SDS) as membrane mimics, but micelle charge impacts peptide orientation. For example, anionic D8PG micelles induce stronger LL-23 binding than zwitterionic DPC . Dynamic nuclear polarization (DNP) NMR or cryo-EM could further resolve transient interactions in native membranes.
Key Data : T1/T2 relaxation times in SDS micelles indicated slower backbone motions (τc = 4.2 ns) compared to DPC (τc = 3.1 ns), reflecting charge-dependent binding .
Q. How does LL-23’s immunomodulatory profile differ from LL-37, and what therapeutic implications does this have?
LL-23 weakly suppresses LPS-induced pro-inflammatory cytokines (e.g., 20% reduction in TNF-α vs. 60% for LL-37) but induces chemokine production (e.g., CXCL8). In contrast, LL-23V9 lacks chemokine induction but shows potent anti-inflammatory activity (70% TNF-α suppression), making it a candidate for treating inflammatory diseases like arthritis .
Methodological Insight : PBMCs were pre-treated with LL-23 variants before LPS stimulation. Cytokine levels were measured via multiplex bead arrays, with statistical significance assessed via ANOVA (p<0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
